N-(2-Cyanoethyl)diethylamine
Overview
Description
“N-(2-Cyanoethyl)diethylamine” is a chemical compound with the molecular formula C7H14N2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
“this compound” can be synthesized from acrylonitrile and diethanolamine without the need for a catalyst or solvent . The conversion of diethanolamine in cyanoethylation is affected by several factors, and the product was identified using GC-MS and FTIR .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H14N2 . Further analysis of its structure would require more specific data or advanced computational methods .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 126.20 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are 126.115698455 g/mol .Scientific Research Applications
Chemical Synthesis and Catalysis
One of the primary applications of diethylamine-related compounds in scientific research is in chemical synthesis and catalysis. For instance, diethylamine has been utilized as an efficient organocatalyst in the diastereoselective synthesis of medicinally relevant compounds, highlighting its role in facilitating chemical reactions under mild conditions. The research by Kulkarni et al. (2013) demonstrates diethylamine's effectiveness in the synthesis of Bcl-2 protein antagonist and its analogues, showcasing the compound's utility in creating pharmacologically active molecules through one-pot condensation reactions Kulkarni et al., 2013.
Furthermore, the study on the direct trapping of sterically encumbered aluminum enolates by Bleschke et al. (2013) identifies (n-Butoxymethyl)-diethylamine as a highly efficient reagent, emphasizing its application in generating chiral and sterically congested cyclohexanone derivatives Bleschke et al., 2013. This underscores the role of diethylamine derivatives in advancing synthetic methodologies and creating complex molecular structures.
Safety and Hazards
Mechanism of Action
C7H14N2C_7H_{14}N_2C7H14N2
and a molecular weight of 126.1995 . However, the detailed mechanism of action of this compound is not well-documented in the literature. Here is a hypothetical discussion based on its chemical structure and known reactions of similar compounds.Mode of Action
One possible interaction could be through a process known as cyanoethylation . Cyanoethylation is a commonly seen reaction during the deprotection of chemically synthesized DNA. The phosphodiester backbone is essentially ‘protected’ as a cyanoethyl phosphotriester. Upon treatment with base, the cyanoethyl group is eliminated to form acrylonitrile, yielding the normal phosphodiester backbone .
Biochemical Pathways
The process of cyanoethylation could potentially affect various biochemical pathways, particularly those involving dna synthesis and repair .
Result of Action
If it does interact with dna through cyanoethylation, it could potentially cause changes in gene expression or dna structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 3-(Diethylamino)propanenitrile. For instance, the process of cyanoethylation is base-catalyzed, so it could be influenced by the pH of the environment .
Properties
IUPAC Name |
3-(diethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKXGFSDGRFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063807 | |
Record name | Propanenitrile, 3-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-04-2 | |
Record name | 3-(Diethylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(2-Cyanoethyl)diethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Cyanoethyl)diethylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56550 | |
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Record name | N-(2-Cyanoethyl)diethylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95 | |
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Record name | Propanenitrile, 3-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-diethylaminopropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.930 | |
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Record name | N-(2-CYANOETHYL)DIETHYLAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT87H1OVI | |
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